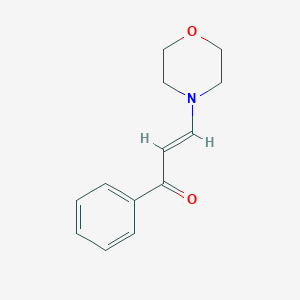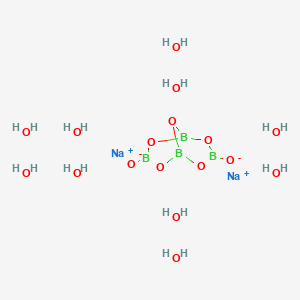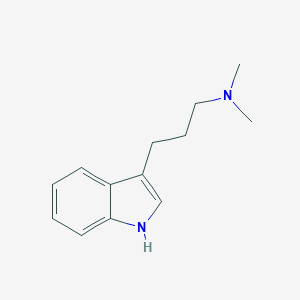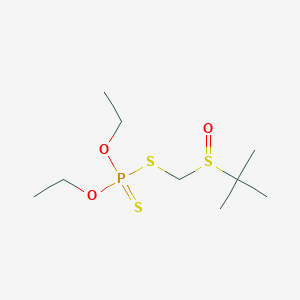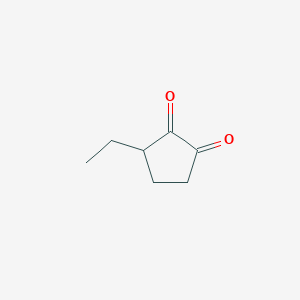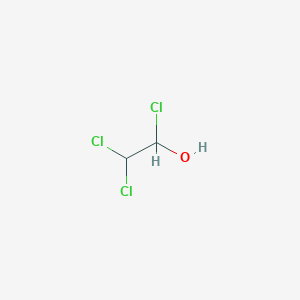
1,2,2-Trichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2-Trichloroethanol (TCE) is a chemical compound that is widely used in the pharmaceutical and chemical industries. It is a colorless liquid that has a strong odor and is soluble in water. TCE is an important intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,2,2-Trichloroethanol is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) receptor in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. 1,2,2-Trichloroethanol is thought to enhance the activity of GABA, leading to sedation and anesthesia.
Efectos Bioquímicos Y Fisiológicos
1,2,2-Trichloroethanol has been shown to have sedative and anesthetic effects in both animals and humans. It has also been shown to have anticonvulsant properties, and it has been used to treat seizures in some countries. 1,2,2-Trichloroethanol has been shown to have a low toxicity profile, and it is generally considered to be safe when used in appropriate doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,2-Trichloroethanol is a useful intermediate in the synthesis of many organic compounds, and it has been used as a solvent for pharmaceuticals. It is relatively inexpensive and easy to synthesize, making it a popular choice for many researchers. However, 1,2,2-Trichloroethanol is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety precautions when working with 1,2,2-Trichloroethanol, including wearing protective clothing and working in a well-ventilated area.
Direcciones Futuras
There are many potential future directions for research on 1,2,2-Trichloroethanol. One area of interest is the development of new synthetic methods for 1,2,2-Trichloroethanol that are more efficient and environmentally friendly. Another area of interest is the development of new pharmaceuticals that use 1,2,2-Trichloroethanol as an intermediate. Finally, there is a need for more research on the biochemical and physiological effects of 1,2,2-Trichloroethanol, particularly its effects on the GABA receptor and its potential as a treatment for seizures.
In conclusion, 1,2,2-Trichloroethanol is a chemical compound that has many important applications in the pharmaceutical and chemical industries. It is a useful intermediate in the synthesis of many organic compounds, and it has been extensively studied for its biochemical and physiological effects. While 1,2,2-Trichloroethanol has many advantages, it is also important to use appropriate safety precautions when working with it. There are many potential future directions for research on 1,2,2-Trichloroethanol, and it is likely to remain an important area of study for many years to come.
Métodos De Síntesis
1,2,2-Trichloroethanol can be synthesized by the reaction of chloral hydrate with a strong base such as sodium hydroxide. The reaction produces 1,2,2-Trichloroethanol and sodium chloride as a byproduct. The reaction can be represented as follows:
Chloral hydrate + NaOH → 1,2,2-Trichloroethanol + NaCl + H2O
The reaction is carried out in a solvent such as water or ethanol, and the temperature is carefully controlled to ensure that the reaction proceeds smoothly. The yield of 1,2,2-Trichloroethanol can be improved by using a higher concentration of chloral hydrate or a stronger base.
Aplicaciones Científicas De Investigación
1,2,2-Trichloroethanol has been extensively studied for its biochemical and physiological effects. It has been shown to have sedative and anesthetic properties, and it has been used as a general anesthetic in some countries. 1,2,2-Trichloroethanol has also been used as a solvent for pharmaceuticals and as an intermediate in the synthesis of many organic compounds.
Propiedades
Número CAS |
13287-89-3 |
|---|---|
Nombre del producto |
1,2,2-Trichloroethanol |
Fórmula molecular |
C2H3Cl3O |
Peso molecular |
149.4 g/mol |
Nombre IUPAC |
1,2,2-trichloroethanol |
InChI |
InChI=1S/C2H3Cl3O/c3-1(4)2(5)6/h1-2,6H |
Clave InChI |
HYCHPIPDVAXCCJ-UHFFFAOYSA-N |
SMILES |
C(C(Cl)Cl)(O)Cl |
SMILES canónico |
C(C(Cl)Cl)(O)Cl |
Sinónimos |
1,1,2-trichloroethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




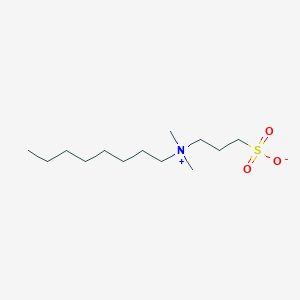

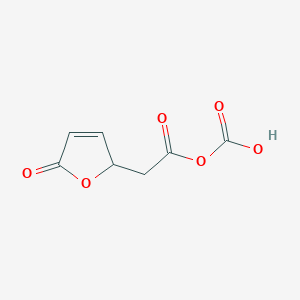

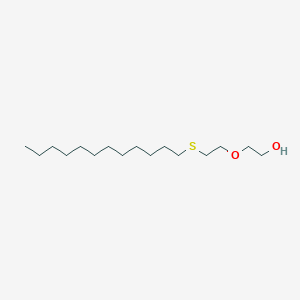
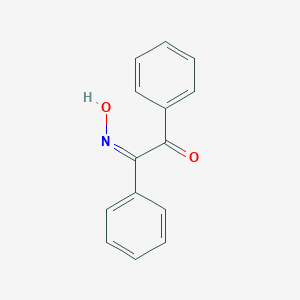
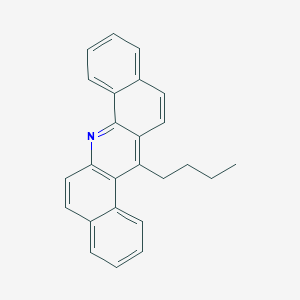
![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)
